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Compound Focus: Sulfaethoxypyridazine

CAS No.: 963-14-4

Cat. No.: S592505

Established Regulatory Status and Data Gaps

Sulfaethoxypyridazine is recognized as one of the few sulfonamide drugs approved for use in lactating
dairy cattle [1]. However, the search results, which include current federal regulations and scientific
publications, lack the specific numerical withdrawal time for this drug. Here is a summary of the available

information;

Species and . .
) Withdrawal Withdrawal ]
Drug Name Production . . . Source | Evidence
Time (Meat) Time (Milk)

Class
Sulfaethoxypyridazine Lactating Data Not Data Not Listed as an approved
dairy cattle Found Found sulfonamide; specific
withdrawal period not
provided [1].
Sulfadimethoxine (for Lactating Not specified Established, but A related sulfonamide;
reference) dairy cows in source duration not highlights that
specified in withdrawal studies are
abstract [2] conducted but details

are not available in
these results.
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Protocol for Establishing a Withdrawal Time

Although the specific data for sulfaethoxypyridazine is unavailable, the general methodology for
establishing a withdrawal period is standardized. The following workflow outlines the key stages of this
process. The scientific foundation for this process involves pharmacokinetic studies to understand the drug's

absorption, distribution, metabolism, and excretion (ADME) in the target species [3].
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The process for determining a withdrawal time, as inferred from regulatory frameworks and related research,

involves several critical stages [1] [2]:

¢ Residue Depletion Study: The animal health company conducts studies where the drug is
administered to cattle according to label instructions. Tissue (muscle, liver, kidney, fat) and milk
samples are collected at various time points after the last administration [1].

¢ Analytical Testing: Samples are analyzed using validated methods (e.g., High-Performance Liquid
Chromatography, HPLC) to determine the concentration of the drug and its metabolites over time [3].

o Data Analysis and Withdrawal Period Setting: The time course of residue depletion is plotted. The
withdrawal period is calculated as the time required for residues to deplete below the official safe
tolerance level in all edible tissues and milk, often with an added safety margin [1] [2].

Application Notes for Researchers

In a professional or research context, the following points are critical:

e Consult Authoritative Sources: The absence of this data in general publications indicates that you
must consult primary sources. The specific withdrawal time is a legal requirement established by the
FDA and would be found on the official product label or in the Freedom of Information (FOI) summary
for the New Animal Drug Application (NADA).

¢ Use the FARAD Resource: For extralabel drug uses or when official data is inaccessible, the Food
Animal Residue Avoidance Databank (FARAD) is the definitive scientific resource. Researchers
can contact FARAD for estimated withdrawal intervals based on pharmacokinetic modeling [4].

¢ Understand the Consequences: As part of the US National Residue Program, the USDA-FSIS
conducts surveillance testing. If an illegal residue is confirmed, the product is deemed "adulterated"
and is not allowed to enter the food supply, potentially leading to regulatory action against the
producer [1].

Proposed Experimental Workflow

For a research team aiming to fill this data gap or conduct a related study, the following high-level protocol,

based on standard practices, can serve as a starting point.

1. Protocol Design 2. Animal Dosing & 4. Data Processing
(Define dose, route, sample matrix) Sample Collection (Calculate depletion curve)
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Detailed Methodology:

¢ Protocol Design: Secure IACUC approval. Use healthy, lactating cattle of the appropriate production
class. The dosage, route of administration, and treatment duration must reflect the labeled use of
sulfaethoxypyridazine.

¢ Animal Dosing & Sample Collection: Administer the drug. Collect meat (muscle, liver, kidney, fat)
and milk samples at multiple, strategically timed intervals post-administration. Accurate records of all
samples are crucial.

e Sample Analysis: Use a method like HPLC with a UV detector [3]. Briefly, samples are prepared by
protein precipitation (e.g., with perchloric acid), centrifuged, and filtered. The filtrate is injected into the
HPLC system, and drug concentrations are calculated by comparing sample peak areas to a
standard curve.

o Data Processing & Determination: Plot the mean residue concentrations against time for each
tissue and milk. The withdrawal time is statistically determined (e.g., using a tolerance limit test) as
the time at which the upper confidence limit of the residue concentration falls below the established
safe tolerance in all relevant tissues.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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